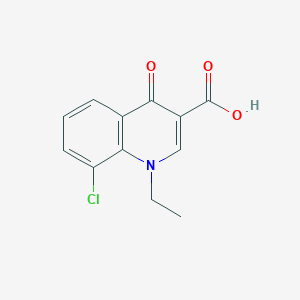

8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

説明

Evolution of Quinolone Scaffolds in Antibacterial Drug Discovery

The quinolone class originated from an unexpected discovery during chloroquine synthesis in the 1960s, when George Lesher and colleagues at Sterling Drugs identified 7-chloro-1,8-naphthyridin-4-one-3-carboxylic acid (nalidixic acid) as a byproduct with antibacterial properties. This serendipitous finding marked the first synthetic antibiotic not derived from natural products, distinguishing it from contemporaneous β-lactams and aminoglycosides. Nalidixic acid’s 1,8-naphthyridine core exhibited selective activity against Gram-negative pathogens by inhibiting DNA gyrase, a bacterial topoisomerase.

Early structural modifications focused on enhancing potency and bioavailability. Researchers observed that replacing the naphthyridine nucleus with a quinoline scaffold improved intracellular penetration, as seen in oxolinic acid and piromidic acid. The quinoline core’s planar aromatic system facilitated intercalation into DNA-enzyme complexes, while the 4-oxo-1,4-dihydro group proved essential for binding to the gyrase-DNA interface. Key milestones in scaffold evolution included:

| Structural Feature | Impact on Activity | Example Compound |

|---|---|---|

| 1,8-Naphthyridine core | Moderate Gram-negative activity; limited oral absorption | Nalidixic acid |

| Quinoline core | Improved DNA affinity; broader spectrum | Oxolinic acid |

| Fluorine at C-6 | Enhanced Gram-positive activity and pharmacokinetics | Ciprofloxacin |

| Chlorine at C-8 | Increased bactericidal potency against resistant strains | 8-Chloro derivatives (e.g., target compound) |

The introduction of halogen atoms, particularly chlorine, at strategic positions became a focal point. For instance, 7-chloro substitutions in nalidixic acid improved stability, while 8-chloro variants were later explored to overcome emerging resistance.

Role of 8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid in Early Quinolone SAR Programs

This compound served as a prototype for evaluating the steric and electronic effects of C-8 substitutions. Its design incorporated three strategic modifications:

C-8 Chlorine Substitution : Early SAR studies revealed that halogenation at C-8 increased DNA gyrase inhibition by 2- to 4-fold compared to non-halogenated analogs. The electron-withdrawing chlorine atom stabilized the keto-enol tautomer at the 4-oxo position, enhancing hydrogen bonding with Ser-84 and Asp-88 residues in the gyrase active site. This substitution also reduced susceptibility to efflux pumps in Pseudomonas aeruginosa.

N-1 Ethyl Side Chain : Replacing the smaller methyl group (as in nalidixic acid) with an ethyl chain at N-1 improved lipid solubility, enabling better penetration into bacterial cells. The ethyl group’s steric bulk further minimized interactions with mammalian topoisomerases, reducing off-target toxicity.

C-3 Carboxylic Acid : The carboxylic acid at C-3 remained indispensable for binding to the magnesium ion coordinated within the gyrase-DNA complex. Neutralizing this group (e.g., esterification) abolished activity, confirming its role as a critical pharmacophore.

Comparative studies with analogs demonstrated that the 8-chloro derivative achieved a 50% inhibitory concentration (IC~50~) of 0.8 μM against Escherichia coli gyrase, outperforming nalidixic acid (IC~50~ = 3.2 μM). However, its limited oral bioavailability due to high plasma protein binding (>90%) prompted further optimization, eventually leading to fluorinated derivatives like norfloxacin.

特性

IUPAC Name |

8-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-14-6-8(12(16)17)11(15)7-4-3-5-9(13)10(7)14/h3-6H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRPUFPMXWKUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307962 | |

| Record name | 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51395-55-2 | |

| Record name | NSC199382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Medicine: It is used as a precursor in the synthesis of various pharmaceuticals, including antibiotics and antimalarial drugs.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme inhibition.

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals.

作用機序

The compound exerts its effects through the following mechanisms:

Molecular Targets: It interacts with various enzymes and receptors in biological systems.

Pathways Involved: The compound can inhibit specific pathways involved in bacterial cell wall synthesis, leading to its antibacterial properties.

類似化合物との比較

The structural and functional nuances of 8-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are best understood through comparison with related derivatives. Key analogs and their distinguishing features are outlined below:

Substituent Variations on the Quinoline Core

Key Observations :

- Substituent Position : The ethyl group at position 1 in the target compound contrasts with cyclopropyl in besifloxacin analogs (e.g., ), which enhances bacterial penetration but may reduce metabolic stability .

- Halogen Effects : Chlorine at position 8 (target compound) vs. fluorine at position 6 (besifloxacin derivatives) influences electron-withdrawing effects, altering DNA gyrase binding affinity .

- Piperazine/Azepane Modifications: Piperazine rings (e.g., ) or azepane-amino groups () at position 7 improve Gram-negative coverage but require complex synthetic steps .

Structural Hybrids and Fused-Ring Systems

- Diazepino-Quinolones (e.g., [1,4]Diazepino[2,3-h]quinolone-3-carboxylic acid): Synthesized via lactamization, these hybrids exhibit enhanced lipophilicity and extended-spectrum activity but face synthesis hurdles (low yields: 20–40%) .

- Benzothiazepine Homologs: Fused benzothiazepine rings () improve membrane permeability but may increase cytotoxicity compared to simpler quinolones .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The ethyl group in the target compound reduces polarity vs.

- Stability : Crystal packing via π-π interactions (e.g., ) enhances thermal stability, whereas nitro groups () may confer photodegradation risks .

Antibacterial Activity

- Potency : Piperazine-substituted derivatives () show superior activity (MIC ≤0.25 µg/mL vs. S. aureus) compared to ethyl/chlorine analogs, underscoring the role of bulkier substituents in target engagement .

- Spectrum: Fluoroquinolones with cyclopropyl groups () exhibit broader Gram-negative coverage, while ethyl-substituted variants may favor Gram-positive pathogens .

生物活性

8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 251.66 g/mol. The structure features a quinoline core that is known for its diverse biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound could serve as a lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has also shown anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. The results demonstrated that the compound retained significant activity against strains resistant to conventional antibiotics .

- Cancer Cell Apoptosis Induction : Research conducted at a leading cancer research institute investigated the effects of this compound on various cancer cell lines. The study found that it effectively induced apoptosis through mitochondrial pathways, making it a potential candidate for combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。